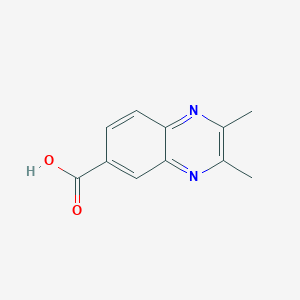

2,3-Dimethylquinoxaline-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACNAWRFYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284706 | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-26-6 | |

| Record name | 17635-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3-Dimethylquinoxaline-6-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the primary and most efficient synthetic route, commencing from 3,4-diaminobenzoic acid, and explores an alternative pathway involving the oxidation of a precursor methyl-substituted quinoxaline. The guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate reproducible and efficient synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, which feature a fused benzene and pyrazine ring, are foundational structures in medicinal chemistry.[1][4] Their rigid, planar aromatic system serves as an effective pharmacophore, capable of interacting with a wide range of biological targets. The specific compound, this compound, is a valuable synthetic intermediate. The carboxylic acid moiety provides a reactive handle for further functionalization, such as amidation or esterification, enabling the construction of more complex molecules and libraries of potential drug candidates.[5] Its structural backbone is also explored in the development of organic semiconductors, dyes, and molecular receptors.[2][3]

This guide focuses on the practical synthesis of this target molecule, emphasizing robust and well-established chemical transformations. We will dissect the causality behind procedural choices, ensuring the reader understands not just the "how" but the "why" of each step.

Primary Synthesis Pathway: Direct Cyclocondensation

The most direct and widely employed method for synthesizing quinoxaline derivatives is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6][7] For the synthesis of this compound, this translates to the reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl) . This approach is favored for its high atom economy, generally good yields, and operational simplicity.

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amino group of the 3,4-diaminobenzoic acid initiates an attack on one of the carbonyl carbons of 2,3-butanedione. This is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the stable, aromatic quinoxaline ring. The presence of a mild acid catalyst can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Visualizing the Pathway: Cyclocondensation

Caption: Primary synthesis via direct cyclocondensation.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the target compound.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,4-Diaminobenzoic acid | 152.15 | 10.0 | 1.52 g |

| 2,3-Butanedione (Diacetyl) | 86.09 | 10.5 | 0.90 g (1.05 mL) |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Ethanol | 46.07 | - | For recrystallization |

| Deionized Water | 18.02 | - | For washing |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (1.52 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Reagent Addition: Stir the mixture to achieve a suspension. Slowly add 2,3-butanedione (1.05 mL, 10.5 mmol) to the flask. A slight exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Isolation: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of cold deionized water.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 85-95%.

Alternative Synthesis Pathway: Oxidation of a Benzylic Methyl Group

An alternative strategy involves the synthesis of a methyl-substituted quinoxaline followed by the selective oxidation of the methyl group at the 6-position to a carboxylic acid. This pathway is viable if the starting material, for instance, 2,3,6-trimethylquinoxaline , is more readily available or cost-effective than 3,4-diaminobenzoic acid.

The oxidation of benzylic methyl groups is a classic transformation, though it often requires strong oxidizing agents and carefully controlled conditions to avoid over-oxidation or ring cleavage.[8][9]

Reaction Scheme

This two-step process begins with the condensation of 4-methyl-1,2-phenylenediamine with 2,3-butanedione to form 2,3,6-trimethylquinoxaline. The subsequent step is the oxidation.

Step 1: 4-Methyl-1,2-phenylenediamine + 2,3-Butanedione → 2,3,6-Trimethylquinoxaline Step 2: 2,3,6-Trimethylquinoxaline + [O] → this compound

Visualizing the Pathway: Oxidation

Caption: Alternative synthesis via oxidation of a methyl group.

General Experimental Protocol (Oxidation Step)

Reagents & Conditions:

| Reagent | Role | Key Considerations |

| 2,3,6-Trimethylquinoxaline | Substrate | Starting material for oxidation. |

| Potassium Permanganate (KMnO₄) | Oxidant | Strong, inexpensive oxidant. Requires careful temperature control. |

| Selenium Dioxide (SeO₂) | Oxidant | More selective for benzylic oxidation. Toxic. |

| Sulfuric Acid / Water | Solvent/Medium | Often performed in aqueous acidic or basic conditions. |

Procedure (Using KMnO₄):

-

Setup: In a flask suitable for heating, suspend 2,3,6-trimethylquinoxaline in water.

-

Oxidant Addition: Heat the mixture and add a solution of potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic and the temperature should be carefully monitored. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Continue heating and adding KMnO₄ until a faint pink color persists, indicating a slight excess of the oxidant.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidification: Acidify the clear filtrate with a strong acid (e.g., HCl). The desired carboxylic acid, being less soluble in acidic solution, will precipitate out.

-

Isolation & Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization.

Causality and Trustworthiness: This oxidation method is a fundamental organic transformation.[10][11] However, its success is highly dependent on substrate reactivity and precise control of reaction parameters. The protocol is inherently self-validating through the observable color change of the permanganate and the precipitation of the product upon acidification.

Product Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following data provides expected analytical results.

| Analysis Technique | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid. |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol [12] |

| Melting Point | 230 °C (Flash Point) |

| ¹H NMR (in DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, -COOH), ~8.4 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.7 (s, 6H, 2 x -CH₃). |

| IR (KBr) (cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1500 (C=C and C=N stretches). |

| Mass Spec (ESI-) | m/z: 201.06 [M-H]⁻ |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct cyclocondensation of 3,4-diaminobenzoic acid and 2,3-butanedione. This method is robust, high-yielding, and follows a well-understood reaction mechanism. While an alternative pathway via the oxidation of a methyl-substituted quinoxaline exists, it presents challenges related to harsh conditions and potential side reactions. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis, purification, and characterization of this valuable chemical building block, empowering further research and development in the fields of medicinal chemistry and materials science.

References

- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Chemical Engineering. [Link]

-

Hassan, A. S., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(11), 18635-18654. [Link]

- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.

- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.).

- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3).

- Amaya-García, F., & Unterlass, M. M. (2022).

- Mruk, N. J. (1973). U.S. Patent No. 3,775,473. U.S.

-

Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. [Link]

-

Clark, J. (2023). making carboxylic acids. Chemguide. [Link]

-

LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. primescholars.com [primescholars.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 8. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

- 9. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid

This guide provides a comprehensive overview of 2,3-dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its core chemical properties, synthesis, spectroscopic characterization, reactivity, and its emerging applications, offering field-proven insights for researchers and developers.

Introduction: The Quinoxaline Scaffold

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The value of the quinoxaline core lies in its planar, aromatic nature, which facilitates interactions with biological targets, and its nitrogen atoms, which can act as hydrogen bond acceptors.

This compound (DMQC) is a specific derivative that combines the foundational quinoxaline structure with two methyl groups and a carboxylic acid function. This unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules and for probing structure-activity relationships (SAR) in drug discovery programs. The carboxylic acid moiety, in particular, serves as a critical synthetic handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical and Structural Properties

Understanding the fundamental properties of DMQC is essential for its effective use in research and synthesis. The molecule's structure dictates its physical characteristics, solubility, and reactivity.

Caption: Structure of this compound.

The key physicochemical properties of DMQC are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17635-26-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [3][5] |

| Molecular Weight | 202.21 g/mol | [3][5] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | Data not consistently available in searches. | N/A |

| Flash Point | 230 °C | |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | [3] |

| XLogP3 (Computed) | 1.5 | [3] |

| Solubility | Soluble in DMSO. Low aqueous solubility is expected. | [6] |

Note: The melting point can vary based on purity. Experimental determination is recommended. The low calculated XLogP3 and presence of a carboxylic acid suggest some solubility in polar organic solvents, while the related 2,3-diphenyl analog shows high solubility in DMSO[6].

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of DMQC. Below is an interpretation of its expected spectral data.

The IR spectrum of a carboxylic acid is highly characteristic.

-

O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp peak should appear around 1710-1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding; for dimeric forms, it is typically centered around 1710 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the quinoxaline ring's aromatic C=C and C=N bonds will be present in the 1450-1650 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

¹H NMR:

-

-COOH Proton: A characteristic broad singlet is expected far downfield, typically between 10-13 ppm. This signal's position is sensitive to concentration and solvent.

-

Aromatic Protons: The three protons on the benzene portion of the quinoxaline ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Their splitting pattern (e.g., a singlet, a doublet, and a doublet of doublets) will depend on their coupling relationships.

-

-CH₃ Protons: The two methyl groups at the 2- and 3-positions are chemically equivalent in many solvents and are expected to produce a single, sharp singlet around 2.5-2.8 ppm, integrating to 6 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): This carbon is deshielded and will appear in the 165-185 ppm range.

-

Aromatic and Heteroaromatic Carbons: The carbons of the quinoxaline ring will resonate between approximately 125-155 ppm.

-

Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear upfield, typically in the 20-25 ppm range.

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 202. A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 amu) followed by the loss of carbon monoxide (-CO, 28 amu).

Synthesis and Experimental Protocols

The most direct and common synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For DMQC, this involves the reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl).

Caption: General workflow for the synthesis of DMQC.

Causality: This protocol leverages the classic Hinsberg quinoxaline synthesis. The acidic conditions (using acetic acid as a cosolvent or catalyst) protonate one of the carbonyl groups of 2,3-butanedione, making it more electrophilic and susceptible to nucleophilic attack by the more basic amino group of 3,4-diaminobenzoic acid. A subsequent intramolecular cyclization and dehydration yields the stable aromatic quinoxaline ring.

Materials:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

2,3-Butanedione (diacetyl) (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Setup: To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (e.g., 5.0 g).

-

Dissolution: Add ethanol (e.g., 100 mL) and a few drops of glacial acetic acid to the flask. Stir the mixture to dissolve the starting material. Gentle warming may be required.

-

Reagent Addition: Once the solid is dissolved, add 2,3-butanedione (1.1 equivalents) to the solution dropwise while stirring.

-

Reaction: Attach the reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress (e.g., by TLC) for 2-4 hours. The formation of a precipitate may be observed as the product is often less soluble than the reactants.

-

Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods described in Section 3 (NMR, IR, MS) and by melting point determination.

Reactivity and Applications in Drug Development

The utility of DMQC as a research chemical stems from its defined points of reactivity, which allow for its incorporation into larger, more complex structures.

Caption: Reactivity map showing derivatization of the carboxylic acid.

The carboxylic acid group is the primary site for chemical modification. It can be readily converted into amides, esters, or an acid chloride intermediate for further reactions. This is particularly valuable in drug discovery for several reasons:

-

SAR Studies: By creating a library of amide or ester derivatives, researchers can systematically probe how different substituents affect a compound's biological activity, selectivity, and pharmacokinetic properties (ADME). Quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and as tubulin polymerization inhibitors, where the carboxamide linkage is often crucial for activity.[7]

-

Bioisosteric Replacement: The carboxylic acid functional group is a key pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability. DMQC can be used to synthesize bioisosteres, such as tetrazoles or hydroxamic acids, to overcome these liabilities while maintaining the necessary acidic interaction with a biological target.

-

Antimicrobial Agents: The quinoxaline scaffold itself, particularly as quinoxaline 1,4-dioxides, has shown significant promise against neglected diseases like tuberculosis and Chagas disease. The carboxylic acid at the 6-position provides a non-critical site for modification to improve solubility and other drug-like properties without disrupting the core pharmacophore responsible for antimicrobial action.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Some sources also indicate it may be harmful if swallowed (H302).[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or equivalent), safety glasses or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]

-

Handling: Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

References

-

2A Biotech. This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. This compound. Retrieved from [Link]

-

Cole-Parmer. (2016, February 5). Material Safety Data Sheet - 2,3-Dimethylquinoxaline, 97%. Retrieved from [Link]

-

PubChem - National Institutes of Health. 2,3-Diphenylquinoxaline-6-carboxylic acid. Retrieved from [Link]

-

Angene Chemical. (2025, October 30). Safety Data Sheet - this compound. Retrieved from [Link]

- Amaya-García, F., & Unterlass, M. M. (2022).

- MDPI. (2017). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules.

- National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- PubMed. (2018).

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

- Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry.

Sources

- 1. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]

- 2. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]

- 3. echemi.com [echemi.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2,3-Dimethylquinoxaline-6-carboxylic acid" molecular structure

An In-depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities. Among these, this compound emerges as a pivotal building block, offering a synthetically versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. We delve into the mechanistic underpinnings of its formation, offer detailed experimental workflows, and outline its characterization through spectroscopic methods. Furthermore, this document explores the strategic importance of the carboxylic acid moiety as a functional handle for creating diverse chemical libraries, positioning this compound as a key intermediate for researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a privileged structure in drug discovery.[1] Molecules incorporating this scaffold have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The significance of quinoxaline derivatives lies in their ability to act as bioisosteres for other aromatic systems and their capacity for substitution at various positions, allowing for fine-tuning of their biological and pharmacokinetic profiles.

This compound (CAS No: 17635-26-6) is a specific derivative that combines the foundational quinoxaline nucleus with two key features: methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position. The methyl groups can influence the molecule's steric and electronic properties, while the carboxylic acid group is a highly valuable functional handle. In drug design, carboxylic acids are crucial for forming salt bridges with biological targets, improving aqueous solubility, and serving as a reactive site for the synthesis of esters, amides, and other derivatives to create prodrugs or modulate activity.[3] This guide focuses on providing researchers with the core technical knowledge required to effectively synthesize, characterize, and utilize this versatile compound.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is essential for its application in experimental settings. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 17635-26-6 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4][6] |

| Molecular Weight | 202.21 g/mol | [4][6] |

| SMILES | CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | [4] |

| InChIKey | RCACNAWRFYUKLC-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 63.1 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Flash Point | 230 °C |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This reaction is robust, high-yielding, and forms the basis for the preparation of this compound.

Reaction Principle

The synthesis involves the reaction of 3,4-diaminobenzoic acid with biacetyl (2,3-butanedione) . The two amino groups of the diamine react with the two ketone functionalities of the dicarbonyl compound to form a dihydropyrazine ring, which then spontaneously oxidizes in the presence of air or a mild oxidant to the stable aromatic quinoxaline system.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure that can be adapted based on available laboratory equipment and scale.

Materials:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

Biacetyl (2,3-butanedione) (1.1 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

Dissolution: Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask with magnetic stirring.

-

Addition of Dicarbonyl: Add biacetyl (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: After completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Causality and Optimization:

-

Catalysis: While the reaction often proceeds without a catalyst, mild acidic conditions (using acetic acid as a solvent or catalyst) can accelerate the initial imine formation.[10] Various catalysts, including metal salts like zinc triflate or heteropolyoxometalates, have been employed to improve yields and reaction times, often allowing the reaction to proceed at room temperature.[8][9]

-

Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering a more energy-efficient and rapid alternative to conventional heating.[7][10]

Reaction Mechanism

The reaction proceeds through a well-established pathway involving nucleophilic attack and dehydration.

Caption: Stepwise mechanism of quinoxaline formation via cyclocondensation.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data for this compound are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, showing characteristic splitting patterns for the trisubstituted benzene ring. - Methyl Protons: Two sharp singlets around δ 2.7-2.8 ppm, corresponding to the two CH₃ groups. - Carboxylic Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl Carbon: Signal for the carboxylic acid carbon (~165-175 ppm). - Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 125-155 ppm range. - Methyl Carbons: Signals for the two methyl carbons in the aliphatic region (~20-25 ppm). |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 202.07 (for the exact mass) corresponding to the molecular formula C₁₁H₁₀N₂O₂.[6] |

| Infrared (IR) | - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (carboxylic acid carbonyl). - C=N Stretch: Absorption in the 1620-1550 cm⁻¹ region. - Aromatic C-H Stretch: Absorption >3000 cm⁻¹. |

Note: Specific chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used. A searchable database of NMR spectra for this compound is available.[11]

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex and biologically active molecules.

A Functional Handle for Derivatization

The carboxylic acid group at the 6-position is the key to its synthetic utility. It provides a reactive site for a wide array of chemical transformations, most notably the formation of amides and esters. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents. For instance, coupling this acid with various amines or alcohols can generate large libraries of compounds for high-throughput screening.[12] This strategic derivatization can profoundly impact a molecule's:

-

Target Binding: Introducing new functional groups can create additional hydrogen bonds, hydrophobic interactions, or ionic interactions with a biological target.

-

Pharmacokinetics (ADME): Modifying the carboxylic acid can improve properties like cell membrane permeability, metabolic stability, and oral bioavailability.

-

Toxicity Profile: Esterification to create prodrugs can mask the acidic group, potentially reducing gastrointestinal irritation.

Caption: Role as a scaffold for generating diverse derivatives.

Precursor to Biologically Active Agents

Quinoxaline carboxylic acids and their derivatives have been investigated for a multitude of therapeutic applications. They are integral components of compounds developed as:

-

Anticancer Agents: Certain derivatives act as tubulin polymerization inhibitors or kinase inhibitors.[1][13]

-

Antibacterial Agents: The quinoxaline scaffold is found in several classes of antibacterial compounds.[2]

-

Neuroprotective Agents: Some quinoxaline carboxylic acids have shown efficacy in models of neurological disorders.

-

Antiprotozoal Drugs: Quinoxaline 1,4-di-N-oxides, often derived from carboxylic acid precursors, are potent against parasites like Entamoeba histolytica and Trypanosoma cruzi.[14][15]

By starting with this compound, research teams can efficiently access novel chemical entities within these promising therapeutic areas.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an ideal starting point for the development of new drug candidates. This guide has provided the essential technical framework—from synthesis and characterization to strategic application—to empower researchers to fully leverage the potential of this valuable molecular scaffold in their discovery programs.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Organic Letters. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. [Link]

-

National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

-

ResearchGate. (2024). Synthesis and biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

PubMed. (n.d.). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

- Google Patents. (n.d.). Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.

-

Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]

-

PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. PubChem. [Link]

-

ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

- Google Patents. (n.d.). Method for preparing heterocyclic-carboxylic acids.

-

National Institutes of Health. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]

-

PubChem. (n.d.). 2,3-Dimethylquinoxaline. PubChem. [Link]

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

-

PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]

-

MDPI. (2012). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. [Link]

-

ResearchGate. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. This compound - CAS:17635-26-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, characteristic spectroscopic data, and key safety information. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Core Chemical Identity and Nomenclature

This compound is a derivative of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The IUPAC name for this compound is unequivocally This compound [1]. This nomenclature precisely describes the core quinoxaline structure with two methyl groups at positions 2 and 3, and a carboxylic acid functional group at position 6 of the bicyclic system.

Chemical Identifiers

For unambiguous identification and database cross-referencing, the following identifiers are critical:

| Identifier | Value | Source(s) |

| CAS Number | 17635-26-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3] |

| Canonical SMILES | CC1=C(C)N=C2C=C(C=CC2=N1)C(O)=O | [1] |

| InChIKey | RCACNAWRFYUKLC-UHFFFAOYSA-N | [1] |

| PubChem CID | 236268 | [4] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is foundational to its application in experimental settings, from predicting its solubility to its potential for biological activity. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 202.21 g/mol | [1][3] |

| Exact Mass | 202.074227566 g/mol | [5] |

| XLogP3 | 1.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 63.1 Ų | [5] |

| Flash Point | 230 °C | [3] |

| Complexity | 257 | [5] |

These properties suggest a molecule with moderate polarity and a single rotatable bond, influencing its conformational flexibility. The positive XLogP3 value indicates a degree of lipophilicity.

Synthesis Protocol: A Green Chemistry Approach

The synthesis of quinoxaline derivatives classically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors are 3,4-diaminobenzoic acid and diacetyl (butane-2,3-dione). Recent advancements have focused on environmentally benign methods, such as hydrothermal synthesis in high-temperature water, which avoids the use of volatile organic solvents and strong acid catalysts[4][6].

Conceptual Synthesis Workflow

The reaction proceeds via a double condensation mechanism, where the amine groups of 3,4-diaminobenzoic acid nucleophilically attack the carbonyl carbons of diacetyl, followed by dehydration to form the stable aromatic pyrazine ring.

Caption: Hydrothermal synthesis workflow for this compound.

Detailed Experimental Methodology

Causality: This protocol is adapted from established green chemistry methods for similar compounds[4][6]. The use of high-temperature water serves as both the solvent and a weak acid catalyst, promoting the condensation and cyclization while minimizing side reactions like premature decarboxylation of the starting material.

-

Reactant Preparation: In a high-pressure reaction vessel (e.g., a stainless-steel autoclave with a PTFE liner), combine 3,4-diaminobenzoic acid (1.0 equivalent) and diacetyl (1.1 equivalents).

-

Solvent Addition: Add deionized water to the vessel to achieve a reactant concentration of approximately 0.1 M. Rationale: Using an excess of the more volatile diacetyl ensures the reaction goes to completion. The concentration is kept moderate to ensure solubility at high temperatures.

-

Reaction Execution: Seal the vessel and place it in a preheated oven or heating mantle. Heat the mixture to 180 °C and maintain this temperature for 20 minutes with stirring. Rationale: This temperature and time are optimized to achieve a high yield of the desired product while minimizing the thermal degradation or decarboxylation that can occur with prolonged heating[6].

-

Product Isolation: Safely cool the reaction vessel to room temperature. The product, being less soluble in cold water, should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials or water-soluble impurities.

-

Drying: Dry the purified product under vacuum at 60 °C to a constant weight.

-

Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The expected spectral features are derived from its distinct structural components: the quinoxaline core, two methyl groups, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12.0-13.0 ppm[7]. Its position is highly dependent on solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: Three protons on the benzene portion of the quinoxaline ring will appear in the aromatic region (δ 7.5-8.5 ppm). Their splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet) will be characteristic of the 1,2,4-trisubstituted benzene ring system.

-

Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3H, will be observed for the two methyl groups at positions 2 and 3. These will likely appear in the δ 2.5-2.8 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure:

-

Carbonyl Carbon (-COOH): A signal in the δ 165-175 ppm range[7].

-

Aromatic and Heterocyclic Carbons: Multiple signals between δ 120-160 ppm corresponding to the carbons of the quinoxaline ring.

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region, likely around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the carboxylic acid functional group[8][9].

-

O-H Stretch: A very broad and characteristic absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded O-H of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer[9]. Conjugation with the aromatic ring may shift this to the lower end of the range.

-

C-O Stretch: A medium intensity band around 1200-1300 cm⁻¹.

-

Aromatic C=C/C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 202.07)[5].

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[10].

Reactivity, Applications, and Scientific Context

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives known to possess a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[11][12].

Chemical Reactivity

The molecule possesses two primary sites for chemical modification, making it a versatile building block.

Sources

- 1. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 2,3-Dimethylquinoxaline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both established data and detailed experimental protocols to facilitate further investigation and application of this molecule.

Introduction

This compound (DMQC) is a derivative of quinoxaline, a bicyclic heteroaromatic compound. The presence of the carboxylic acid functional group at the 6-position, combined with the methyl groups at the 2- and 3-positions, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is fundamental for its synthesis, purification, formulation, and application in areas such as targeted drug delivery and the development of novel materials. This guide will delve into the key physical parameters of DMQC, providing both theoretical and practical insights.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some of these values are experimentally derived, others are predicted based on computational models and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| CAS Number | 17635-26-6 | |

| Appearance | Light brown to brown solid | |

| Melting Point | 230 °C (predicted) | |

| Boiling Point | 359.6 ± 37.0 °C (predicted) | |

| Flash Point | 230 °C | |

| pKa | 3.34 ± 0.30 (predicted) | |

| Solubility in DMSO | 100 mg/mL | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The quinoxaline core of DMQC is relatively nonpolar, while the carboxylic acid group introduces polarity and the potential for hydrogen bonding.

-

Aqueous Solubility : The presence of the carboxylic acid group suggests that the solubility of DMQC in water will be pH-dependent. At pH values significantly below its pKa, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylate anion is formed, leading to a significant increase in aqueous solubility.

-

Organic Solubility : DMQC is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), as supported by experimental data.[1] It is also likely to be soluble in polar protic solvents like ethanol and methanol, and sparingly soluble in nonpolar solvents such as hexanes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO, acetone, or a buffered aqueous solution) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the pKa is primarily determined by the dissociation of the carboxylic acid proton. The predicted pKa of approximately 3.34 suggests that it is a moderately strong organic acid.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the aqueous solubility is low. A known concentration of an inert salt (e.g., KCl) is often added to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the two methyl groups, the aromatic protons on the quinoxaline ring, and the acidic proton of the carboxylic acid group (which may be broad or exchangeable depending on the solvent). A publicly available ¹H NMR spectrum can be found at [2].

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include those for the methyl carbons, the aromatic carbons of the quinoxaline ring, and the carbonyl carbon of the carboxylic acid.

Experimental Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aromatic carboxylic acids.

-

Sample Dissolution: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Analysis: Acquire the NMR spectra using a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the quinoxaline ring.

Experimental Protocol for ATR-FTIR Spectroscopy of a Solid Sample:

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. The fragmentation pattern can also provide structural information.

Conclusion

The physical properties of this compound, including its solubility, acidity, and spectroscopic characteristics, are essential for its application in scientific research and development. This guide has provided a comprehensive overview of these properties and detailed protocols for their experimental determination. The provided information and methodologies are intended to empower researchers to effectively utilize and further investigate this promising compound.

References

Sources

"2,3-Dimethylquinoxaline-6-carboxylic acid" solubility data

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dimethylquinoxaline-6-carboxylic Acid

Introduction

This compound is a heterocyclic compound built upon the quinoxaline scaffold. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science, recognized for a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The molecule's structure, featuring a bicyclic aromatic system, two methyl groups, and a carboxylic acid moiety, presents a unique combination of lipophilic and hydrophilic characteristics. For researchers in drug development, understanding the solubility of this compound is not merely a data point; it is a critical parameter that governs its bioavailability, formulation feasibility, and ultimately, its therapeutic potential.[3][4]

This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound (CAS No: 17635-26-6).[5][6] In the absence of extensive published experimental data for this specific molecule, we will establish a framework for its characterization. This document will delve into its physicochemical properties, predict its solubility behavior based on molecular structure, and provide robust, step-by-step protocols for accurately measuring both its thermodynamic and kinetic solubility.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 17635-26-6 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5][7] |

| Molecular Weight | 202.21 g/mol | [6] |

| XLogP3 (Computed) | 1.5 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | [6] |

| Flash Point | 230 °C |

Expert Analysis of Properties:

-

The Carboxylic Acid Group: This is the most influential functional group for determining aqueous solubility. As a weak acid, its state of ionization is pH-dependent.[9] In acidic environments (pH below its pKa), the group will be protonated (-COOH), rendering the molecule neutral and less soluble in water. In neutral to alkaline environments (pH above its pKa), it will deprotonate to the carboxylate form (-COO⁻), making the molecule an anion and significantly increasing its aqueous solubility. This pH-dependent solubility is a critical consideration for oral drug formulation, as the compound will traverse the acidic environment of the stomach and the more neutral environment of the intestine.[10]

-

The Quinoxaline Core: The aromatic quinoxaline ring system is inherently nonpolar, contributing to the molecule's lipophilicity. The two nitrogen atoms within the ring, however, act as hydrogen bond acceptors, slightly mitigating this effect and allowing for interactions with polar solvents.[6]

-

XLogP3 and TPSA: The computed XLogP3 of 1.5 indicates a relatively balanced lipophilic/hydrophilic character.[6] This value suggests that the compound will likely have moderate solubility in organic solvents and that its aqueous solubility, while limited in its neutral form, can be substantially modulated by pH. The TPSA of 63.1 Ų is within a range often associated with good cell permeability, but the solubility must be sufficient to first dissolve before absorption can occur.[6]

The logical relationship between the molecule's properties and its expected solubility is visualized below.

Caption: Logical flow from molecular properties to predicted solubility.

Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental measurement is required. The choice of method depends on the stage of research; early discovery often prioritizes speed (kinetic solubility), while later-stage development demands accuracy (thermodynamic solubility).[11]

| Method Type | Description | Pros | Cons |

| Thermodynamic Solubility | Measures the concentration of a compound in a saturated solution at equilibrium with an excess of solid.[11] | The "gold standard"; provides the true equilibrium value, essential for formulation and biopharmaceutical modeling. | Low-throughput, time-consuming (24-72h), requires more compound. |

| Kinetic Solubility | Measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[11] | High-throughput, fast, requires minimal compound, ideal for screening large libraries. | Often overestimates true solubility, highly dependent on protocol specifics (e.g., DMSO percentage, incubation time). |

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility, a critical parameter for pre-formulation and biopharmaceutical classification. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent until the solution is saturated.[9]

Methodology Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a 1.5 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 2.0).[10]

-

Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotating mixer set to a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials and allow them to stand for 30 minutes for large particles to settle. To separate the saturated liquid phase from the solid, either:

-

Filtration (Preferred): Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter (e.g., PVDF) into a clean vial. Discard the first few drops to avoid adsorptive losses.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant, avoiding disturbance of the solid pellet.

-

-

Analysis: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Accurately dilute the collected supernatant and analyze its concentration using a validated analytical method like HPLC-UV or LC-MS.

-

Self-Validation: Before discarding the original vial, visually confirm that a pellet of undissolved solid remains. If the entire compound dissolved, the experiment is invalid as saturation was not achieved, and the protocol must be repeated with more starting material.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery to quickly rank compounds. It measures the point of precipitation when a compound is introduced from a DMSO stock solution into an aqueous buffer.[4]

Methodology Workflow

Caption: Workflow for the Nephelometry-Based Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

Plate Setup: Using a multichannel pipette, add 99 µL of the aqueous test buffer (e.g., PBS, pH 7.4) to each well of a clear 96-well plate.

-

Compound Addition: Add 1 µL of the 10 mM DMSO stock to the first well of each row. This creates a starting concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a 1:1 serial dilution across the plate. Transfer 50 µL from the first well to the second, mix, then transfer 50 µL from the second to the third, and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Incubation: Cover the plate and incubate at room temperature for 1-2 hours. This allows time for precipitation to occur.

-

Measurement: Place the plate in a nephelometer, which measures light scattering at a 90° angle.[4] Wells containing precipitated compound will scatter light, giving a high signal.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust scientific framework allows for its thorough characterization. Its molecular structure, containing both a lipophilic quinoxaline core and a pH-sensitive carboxylic acid group, predicts a complex and highly environment-dependent solubility profile. For researchers and drug development professionals, accurately measuring this property is paramount. The thermodynamic shake-flask method provides the definitive equilibrium value essential for late-stage development, while kinetic assays like nephelometry offer the high-throughput capacity needed for early-stage candidate selection. By applying the detailed protocols within this guide, scientists can generate the reliable and crucial solubility data needed to advance their research and development objectives.

References

- Vertex AI Search. Quinoxaline derivative - Solubility of Things.

- Aaronchem. 17635-26-6 | MFCD02575516 | this compound.

- Biosynth. 2,3-Dimethyl-quinoxaline-6-carboxylic acid | 17635-26-6 | SAA63526.

- ECHEMI. 17635-26-6, this compound Formula.

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Matrix Fine Chemicals. Molecules PDF.

- Sigma-Aldrich. This compound | 17635-26-6.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- ResearchGate. Table 2 Solubility of Polyamides containing quinoxaline moiety from....

- National Center for Biotechnology Information (PMC). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022).

- Wikipedia. Quinoxaline.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]

- 6. echemi.com [echemi.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. This compound | 17635-26-6 [sigmaaldrich.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

"2,3-Dimethylquinoxaline-6-carboxylic acid" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylquinoxaline-6-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic profile of this compound (CAS: 17635-26-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural features as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation, presenting field-proven insights into experimental design, data interpretation, and the causal relationships that govern the observed spectral data.

Introduction and Significance

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are prevalent scaffolds in pharmacology, exhibiting a wide range of biological activities. The presence of both a rigid, aromatic quinoxaline core and a reactive carboxylic acid moiety makes this particular molecule a versatile building block for the synthesis of more complex chemical entities.[1]

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture. This guide systematically deciphers the data from principal spectroscopic methods, demonstrating how each technique contributes a unique piece of the structural puzzle, culminating in a cohesive and validated molecular identity.

Synthesis and Analytical Sample Preparation

Synthetic Pathway: A Mechanistic Overview

The most common and efficient synthesis of the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the title compound, this is achieved by reacting 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl). The reaction proceeds via a condensation mechanism, forming the pyrazine ring of the quinoxaline system.

Caption: Synthesis of this compound.

Protocol: Preparation of Analytical Samples

For reliable and reproducible spectroscopic data, meticulous sample preparation is paramount.

Objective: To prepare solutions of this compound suitable for NMR, MS, IR, and UV-Vis analysis.

Materials:

-

This compound (MW: 202.21 g/mol )[4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR

-

Methanol (HPLC Grade) for MS and UV-Vis

-

Potassium Bromide (KBr, IR Grade) for IR

-

Analytical Balance, Volumetric Flasks, Pipettes, Spatula

-

Agate Mortar and Pestle, Hydraulic Press

Methodology:

-

NMR Sample (¹H and ¹³C):

-

Accurately weigh approximately 10-20 mg of the compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆. The use of DMSO-d₆ is crucial as it effectively solubilizes the compound and ensures the acidic proton of the carboxylic acid is observable.[5]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

MS and UV-Vis Sample (Shared Stock):

-

Prepare a 1 mg/mL stock solution by dissolving 10 mg of the compound in 10 mL of HPLC-grade methanol in a volumetric flask.

-

For MS analysis, dilute this stock solution further with methanol to a final concentration of approximately 1-10 µg/mL.

-

For UV-Vis analysis, dilute the stock solution with methanol to a concentration that yields an absorbance between 0.2 and 0.8 AU in the desired wavelength range.

-

-

IR Sample (KBr Pellet):

-

Place approximately 1-2 mg of the compound and ~100 mg of dry IR-grade KBr into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectroscopic Data and Interpretation

This section forms the core of the guide, detailing the data obtained from each spectroscopic technique and providing a rigorous interpretation to elucidate the molecular structure.

Caption: Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy provides information on the number of distinct proton environments, their electronic state, and their proximity to neighboring protons.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 25 °C

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~8.4 | Singlet | 1H | Aromatic Proton (H-5) |